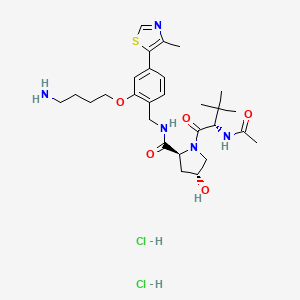

(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fenol VH 032 - Enlazador 1: es un ligando de la proteína von-Hippel-Lindau (VHL) funcionalizado que se utiliza en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC). Este compuesto incorpora un ligando de ligasa E3 con un grupo hidroxilo terminal, listo para la conjugación a un ligando de proteína diana . Forma parte de una gama de moléculas de herramientas funcionalizadas para la investigación y el desarrollo de PROTAC .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Fenol VH 032 - Enlazador 1 implica la funcionalización del ligando de la proteína von-Hippel-Lindau. El compuesto se sintetiza típicamente a través de una serie de reacciones químicas que incorporan un ligando de ligasa E3 con un grupo hidroxilo terminal . La ruta de síntesis exacta y las condiciones de reacción pueden variar, pero generalmente implican el uso de solventes y reactivos orgánicos bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: La producción industrial del Fenol VH 032 - Enlazador 1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de alta pureza, junto con técnicas avanzadas de purificación para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones: El Fenol VH 032 - Enlazador 1 se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Sustitución: El grupo hidroxilo en el Fenol VH 032 - Enlazador 1 puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El Fenol VH 032 - Enlazador 1 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción del Fenol VH 032 - Enlazador 1 implica su función como ligando de VHL en PROTAC. El compuesto se une a la proteína von-Hippel-Lindau, que forma parte del complejo de ligasa E3 ubiquitina . Esta unión facilita el reclutamiento de la proteína diana al sistema ubiquitina-proteasoma, lo que lleva a su degradación . Los objetivos moleculares y las vías involucradas incluyen la vía del factor inducible por hipoxia (HIF), que está regulada por VHL .

Comparación Con Compuestos Similares

Compuestos similares:

Fenol VH 032-alquilC4-amina: Un ligando de proteína VHL funcionalizado con un corto enlazador alquilo y amina terminal.

VH 032, amina: Un derivado del ligando VHL, comúnmente utilizado como precursor de PROTAC.

Singularidad: El Fenol VH 032 - Enlazador 1 es único debido a su funcionalización específica con un grupo hidroxilo terminal, lo que lo hace particularmente adecuado para la conjugación a ligandos de proteínas diana en la investigación de PROTAC . Esta funcionalización permite un direccionamiento y degradación precisos de proteínas específicas, lo que es una ventaja clave sobre otros compuestos similares .

Actividad Biológica

(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. This compound is particularly noted for its role in targeted protein degradation through the ubiquitin-proteasome system, making it a significant subject of study in the field of medicinal chemistry and drug development. This article explores its biological activity, mechanisms, and relevant case studies.

- Molecular Formula : C27H41Cl2N5O4S

- Molecular Weight : 602.6 g/mol

- CAS Number : 2341796-78-7

- Purity : 99.29% .

(S,R,S)-AHPC-phenol-C4-NH2 functions primarily as a PROTAC (Proteolysis Targeting Chimera), which consists of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its cellular levels and activity .

Biological Activities

The biological activities of (S,R,S)-AHPC-phenol-C4-NH2 encompass various pathways and effects:

- Antiviral Activity : Demonstrated effectiveness against several viruses including HIV, HCV, and influenza virus, suggesting potential applications in antiviral therapies .

- Anticancer Properties : The compound has been linked to apoptosis induction in cancer cells, which is crucial for developing anticancer drugs .

- Immunomodulatory Effects : It influences immune responses through modulation of pathways such as NF-κB and JAK/STAT signaling, which are vital in inflammatory responses .

Case Study 1: Targeting Cancer Cells

In vitro studies have shown that (S,R,S)-AHPC-phenol-C4-NH2 effectively induces apoptosis in various cancer cell lines. For instance, in a study involving breast cancer cells, treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis such as cleaved caspase-3 .

Case Study 2: Antiviral Efficacy

Research on the antiviral properties of (S,R,S)-AHPC-phenol-C4-NH2 revealed its potential against HIV and HCV infections. The compound inhibited viral replication by targeting specific proteins involved in the viral life cycle, showcasing its promise as an antiviral agent .

Summary of Biological Activities

| Activity Type | Specific Effects | Related Pathways |

|---|---|---|

| Antiviral | Inhibition of HIV, HCV replication | Viral life cycle proteins |

| Anticancer | Induction of apoptosis | Caspase activation |

| Immunomodulation | Modulation of NF-κB and JAK/STAT pathways | Inflammatory response |

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H/t21-,22+,25-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWASNPVOMODPJ-OTCWRJAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43Cl2N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.